molecular formula C13H9FN4 B12563032 4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile CAS No. 189107-42-4

4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile

Cat. No.: B12563032
CAS No.: 189107-42-4
M. Wt: 240.24 g/mol
InChI Key: NDNMEQBWKGVRBD-UHFFFAOYSA-N
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Description

4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 4-position of the benzonitrile ring and a hydrazinylidene group linked to a pyridine ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Fluorinating Agents: Selectfluor®, N-fluorobenzenesulfonimide (NFSI).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. The hydrazinylidene group may facilitate interactions with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile is unique due to its specific combination of a fluorinated benzonitrile ring and a hydrazinylidene-pyridine moiety. This unique structure imparts distinct chemical reactivity and biological properties, making it valuable for various scientific research applications .

Properties

CAS No.

189107-42-4

Molecular Formula

C13H9FN4

Molecular Weight

240.24 g/mol

IUPAC Name

4-fluoro-3-[(pyridin-2-ylhydrazinylidene)methyl]benzonitrile

InChI

InChI=1S/C13H9FN4/c14-12-5-4-10(8-15)7-11(12)9-17-18-13-3-1-2-6-16-13/h1-7,9H,(H,16,18)

InChI Key

NDNMEQBWKGVRBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=C(C=CC(=C2)C#N)F

Origin of Product

United States

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